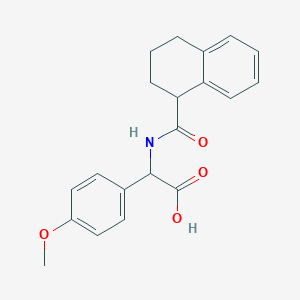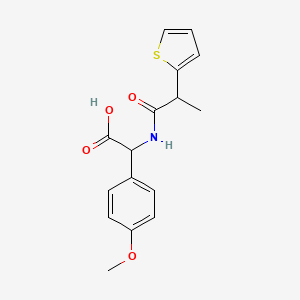![molecular formula C16H15FN2O4 B6663019 1-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663019.png)
1-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid is a complex organic compound, featuring a distinctive cyclopropane ring, an oxazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: : Starting with 2-fluorophenylamine, condensation with ethyl glyoxylate yields 5-(2-fluorophenyl)-1,3-oxazole.
Synthesis of Propanoylamino Intermediate: : The oxazole compound is then reacted with acryloyl chloride to form 3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanamide.
Cyclopropane Ring Formation: : The propanamide undergoes a cyclopropanation reaction with diazomethane, forming the cyclopropane ring.
Carboxylation: : Finally, the cyclopropane product is subjected to carboxylation using carbon dioxide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, optimizing the yield and purity of this compound involves:
Continuous Flow Chemistry: : This method enhances the efficiency and scalability of the synthesis, offering better control over reaction parameters.
Catalyst Optimization: : Utilizing specific catalysts to improve reaction rates and selectivity, particularly in the cyclopropanation and carboxylation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, forming hydroxylated derivatives.
Reduction: : Selective reduction of the oxazole ring can yield amino alcohol derivatives.
Substitution: : Nucleophilic substitution reactions are feasible, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids under mild conditions.
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation products include hydroxylated variants, while reduction typically yields amino alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
In Chemistry
Reaction Intermediates: : Utilized as intermediates in the synthesis of complex organic molecules.
Catalysis: : Acts as a ligand in organometallic catalysis.
In Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural features.
Prodrug Development: : Can be modified to develop prodrugs that release active metabolites in vivo.
In Medicine
Therapeutics: : Explored for potential anti-inflammatory and anticancer activities.
Diagnostic Agents: : Investigated as a potential radiolabeling agent for imaging studies.
In Industry
Material Science: : Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
This compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The oxazole and cyclopropane rings enhance binding affinity and specificity, while the fluorophenyl group can improve bioavailability and metabolic stability. Molecular targets often include kinases and proteases involved in disease pathways.
Comparison with Similar Compounds
1-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid is unique compared to similar compounds like:
1-[3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid: : The fluorine substituent confers different electronic properties, impacting reactivity and biological activity.
1-[3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid: : Compared to bromine, fluorine provides different steric and electronic effects, influencing the compound's interactions with biological targets.
The uniqueness of this compound lies in its balanced combination of structural features, offering a distinct profile for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c17-11-4-2-1-3-10(11)12-9-18-14(23-12)6-5-13(20)19-16(7-8-16)15(21)22/h1-4,9H,5-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJLKVFYRKHWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(1H-indol-3-yl)butanoylamino]-3-(4-methylsulfanylphenyl)propanoic acid](/img/structure/B6662936.png)

![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662959.png)
![2-(4-Methoxyphenyl)-2-[(1-propan-2-ylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B6662967.png)
![2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6662975.png)
![2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662981.png)
![2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662986.png)

![2-[[4-(Ethylsulfanylmethyl)benzoyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662992.png)
![2-(4-Methoxyphenyl)-2-[[2-(2-oxoazocan-1-yl)acetyl]amino]acetic acid](/img/structure/B6662993.png)
![2-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]acetic acid](/img/structure/B6662995.png)
![1-[2-[(4-Chlorophenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663017.png)
![1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663022.png)
![1-[[2-(4-Methoxyphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663026.png)
